![molecular formula C27H25N5O5 B3016880 7-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040674-12-1](/img/structure/B3016880.png)
7-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
カタログ番号:
B3016880
CAS番号:
1040674-12-1
分子量:
499.527
InChIキー:
AUSIQPCQJDTIFI-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with several functional groups. It contains a benzo[d][1,3]dioxole moiety, which is a type of aromatic ether, a piperazine ring, which is a type of heterocyclic amine, and a pyrazolo[4,3-c]pyridin-3(5H)-one moiety, which is a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups and the specific bonds between them. Single-crystal X-ray diffraction studies are often used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the piperazine ring might undergo reactions at the nitrogen atoms, and the benzo[d][1,3]dioxole moiety might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polarities of its functional groups, and its melting and boiling points might be influenced by the strengths of intermolecular forces .科学的研究の応用
Structural Analysis and Conformation Studies
- A study on a related 2H-pyrazolo[4,3-c]pyridine derivative focused on its crystal structure, revealing specific molecular conformations and intramolecular interactions, which are crucial for understanding the chemical and physical properties of these compounds (Karthikeyan et al., 2010).
Applications in Tuberculosis Research
- Research into 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives, closely related to the chemical , has shown potential in inhibiting Mycobacterium tuberculosis, indicating possible applications in tuberculosis treatment and research (Samala et al., 2013).
Investigation of Tautomerism
- A study examining the tautomerism of similar heterocycles like 5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3-one highlighted the stability and transformation of these compounds, which is significant in pharmaceutical and synthetic chemistry (Gubaidullin et al., 2014).
Pharmacology and Drug Development
- Derivatives of pyrazolo[4,3-c]pyridine, like the one under discussion, have been extensively studied for their pharmacological properties, including as PDE5 inhibitors, which have applications in the treatment of erectile dysfunction and other disorders (Allerton et al., 2006).
Receptor Binding Studies
- Compounds structurally similar to the one have been synthesized and evaluated for their receptor-binding capabilities, indicating potential for developing new therapeutic agents (Guca, 2014).
Insecticidal Applications
- Research into sulfonamide thiazole derivatives, which include pyrazolo[4,3-c]pyridine structures, has demonstrated potential as insecticidal agents, offering avenues for agricultural and pest control applications (Soliman et al., 2020).
将来の方向性
特性
IUPAC Name |
7-[4-(1,3-benzodioxole-5-carbonyl)piperazine-1-carbonyl]-5-ethyl-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O5/c1-2-29-15-20(24-21(16-29)27(35)32(28-24)19-6-4-3-5-7-19)26(34)31-12-10-30(11-13-31)25(33)18-8-9-22-23(14-18)37-17-36-22/h3-9,14-16H,2,10-13,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSIQPCQJDTIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-p...
Cat. No.: B3016798
CAS No.: 1049434-49-2
3-(2-Bromophenyl)pyrrolidine hydrochloride
Cat. No.: B3016800
CAS No.: 1203682-28-3
Methyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrot...
Cat. No.: B3016801
CAS No.: 687565-29-3
4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]...
Cat. No.: B3016802
CAS No.: 941942-88-7
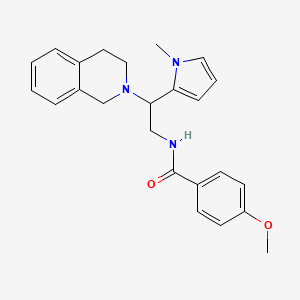
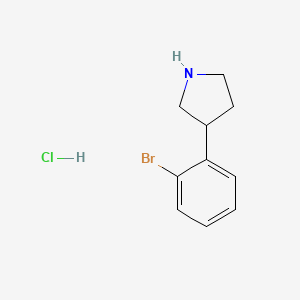
![Methyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B3016801.png)
![4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B3016802.png)
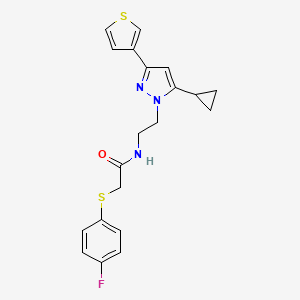
![10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride](/img/structure/B3016805.png)
![3-cyclopropyl-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B3016806.png)
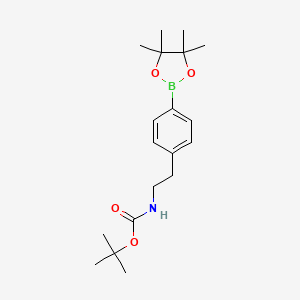
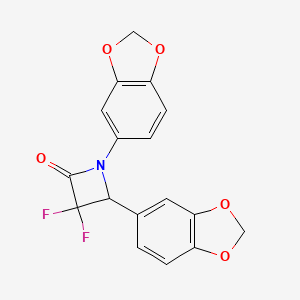

![1-(3,4-Dimethylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B3016815.png)
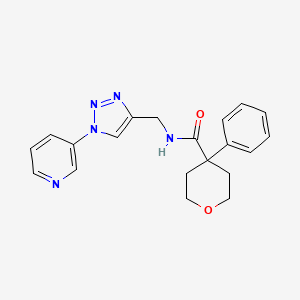
![2-(methylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B3016817.png)
![2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3016818.png)
